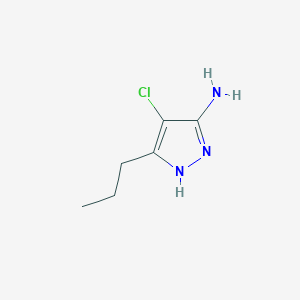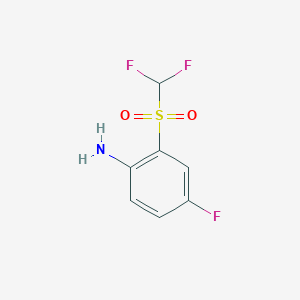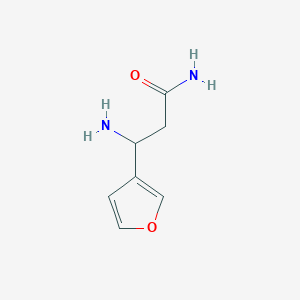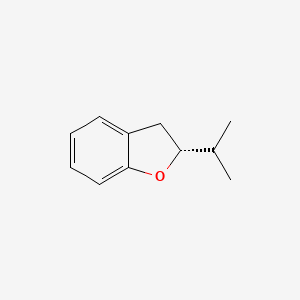
(R)-2-Isopropyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Isopropyl-2,3-dihydrobenzofuran is a chiral compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings The ®-2-Isopropyl-2,3-dihydrobenzofuran is characterized by the presence of an isopropyl group at the second position and a hydrogenated furan ring, making it a dihydrobenzofuran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-isopropylphenol, using an acid catalyst. The reaction conditions typically include:
Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 100-150°C.
Solvent: Solvents like toluene or dichloromethane.
Another method involves the reduction of 2-isopropylbenzofuran using hydrogenation techniques. This process requires:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Hydrogen Source: Molecular hydrogen (H2).
Temperature and Pressure: Moderate temperatures (25-50°C) and pressures (1-5 atm).
Industrial Production Methods
Industrial production of ®-2-Isopropyl-2,3-dihydrobenzofuran may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the furan ring, converting it into a fully saturated ring system.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Molecular hydrogen (H2) with catalysts like Pd/C or PtO2.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated ring systems.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-2-Isopropyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its chiral properties which can lead to enantioselective interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropylbenzofuran: Lacks the hydrogenation of the furan ring.
2-Methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of an isopropyl group.
2-Ethyl-2,3-dihydrobenzofuran: Contains an ethyl group instead of an isopropyl group.
Uniqueness
®-2-Isopropyl-2,3-dihydrobenzofuran is unique due to its chiral nature and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The hydrogenation of the furan ring also imparts distinct properties compared to non-hydrogenated benzofurans.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(2R)-2-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |
Clave InChI |
QKFFZNPEDJETGC-LLVKDONJSA-N |
SMILES isomérico |
CC(C)[C@H]1CC2=CC=CC=C2O1 |
SMILES canónico |
CC(C)C1CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
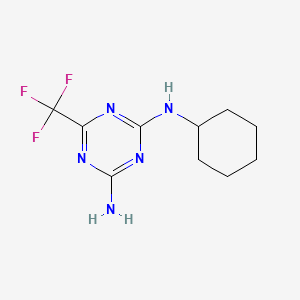
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
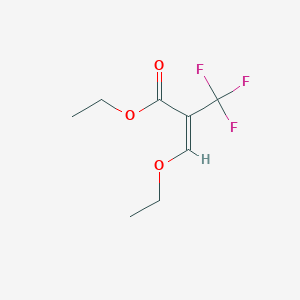
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
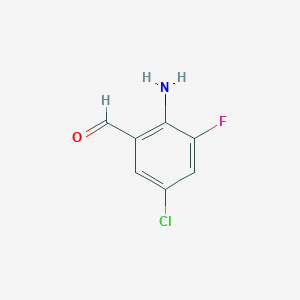
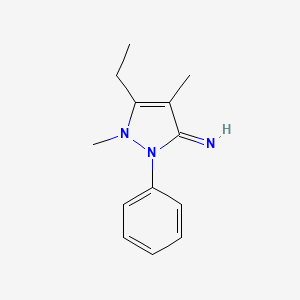
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
